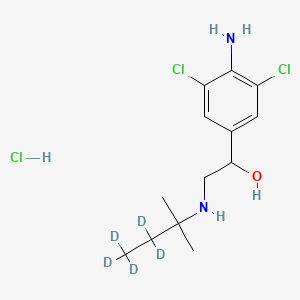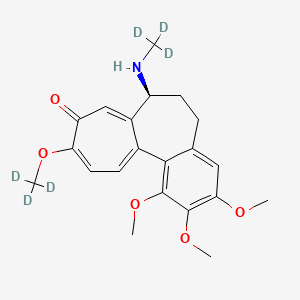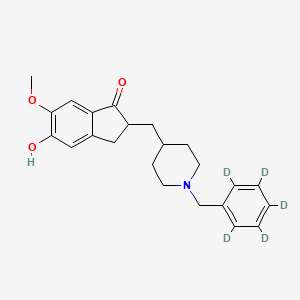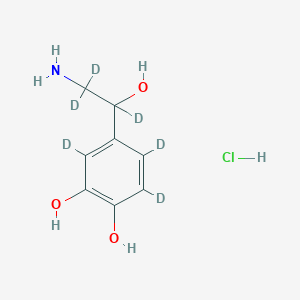
Enrofloxacine-d5 HI (éthyl-d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enrofloxacin-d5 HI (ethyl-d5) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of enrofloxacin, a fluoroquinolone antibiotic, where five hydrogen atoms are replaced with deuterium. This modification allows for precise tracking and analysis in various experimental settings, particularly in pharmacokinetic and metabolic studies.
Applications De Recherche Scientifique
Enrofloxacin-d5 HI (ethyl-d5) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of enrofloxacin in biological systems.
Metabolic Studies: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Environmental Studies: Employed in tracking the environmental fate of fluoroquinolone antibiotics.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enrofloxacin-d5 HI (ethyl-d5) involves several steps:
Starting Material: The synthesis begins with the preparation of enrofloxacin, a well-known fluoroquinolone antibiotic.
Deuteration: The ethyl group in enrofloxacin is replaced with an ethyl-d5 group. This is typically achieved through a deuterium exchange reaction, where the hydrogen atoms are replaced with deuterium.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of Enrofloxacin-d5 HI (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of enrofloxacin.
Deuterium Exchange: Industrial deuterium exchange processes to replace hydrogen with deuterium.
Purification: Extensive purification steps to ensure the high purity of the final product.
Formation of Hydroiodide Salt: Conversion to the hydroiodide salt form for enhanced stability.
Analyse Des Réactions Chimiques
Types of Reactions
Enrofloxacin-d5 HI (ethyl-d5) undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted derivatives.
Mécanisme D'action
The mechanism of action of Enrofloxacin-d5 HI (ethyl-d5) is similar to that of enrofloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The deuterium labeling does not significantly alter the mechanism but allows for precise tracking in experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin-d5: Another deuterium-labeled fluoroquinolone used in similar research applications.
Levofloxacin-d5: A deuterium-labeled version of levofloxacin, used for pharmacokinetic studies.
Norfloxacin-d5: Used in metabolic and environmental studies.
Uniqueness
Enrofloxacin-d5 HI (ethyl-d5) is unique due to its specific labeling and the formation of the hydroiodide salt, which enhances its stability and solubility. This makes it particularly useful in precise analytical and pharmacokinetic studies.
Propriétés
Numéro CAS |
1219795-24-0 |
|---|---|
Formule moléculaire |
C19H23FIN3O3 |
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydroiodide |
InChI |
InChI=1S/C19H22FN3O3.HI/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |
Clé InChI |
NYCAUWIIPPYOAQ-LUIAAVAXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
Pureté |
95% by HPLC; 99% atom D |
Numéros CAS associés |
93106-60-6 (unlabelled free base); 112732-17-9 (unlabelled hydrochloride) |
Synonymes |
1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid HI |
Étiquette |
Ofloxacin Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















